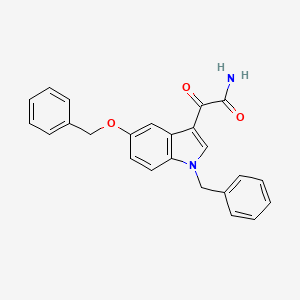
2-(1-Benzyl-5-phenylmethoxyindol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Benzyl-5-phenylmethoxyindol-3-yl)-2-oxoacetamide (hereafter referred to as BPMO) is a synthetic molecule with a variety of applications in scientific research. BPMO is a small molecule inhibitor that has been developed to target a variety of proteins and enzymes, making it an invaluable tool for studying the biochemical and physiological effects of these proteins and enzymes in the body. BPMO has been studied extensively in the laboratory and is being used in various research applications, including cancer research, drug discovery, and the study of neurological diseases.
Applications De Recherche Scientifique
Serotonin Derivative Research
This compound is a derivative of serotonin, a key neurotransmitter in the human body. It has been used in the synthesis of various compounds like manzamine C, infractine, and 6-hydroxyinfractine . These compounds have potential applications in neuroscience research, particularly in studying the pathways and receptors involved in mood regulation and neurological disorders.
Antimycobacterial Applications
The structure of this compound suggests potential for antimycobacterial activity. Similar compounds have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis . This application is crucial in the search for new treatments for tuberculosis, especially with the rise of antibiotic-resistant strains.
Cancer Research
Compounds with similar structures have been designed and synthesized for their cytotoxic activity against various cancer cell lines . This compound could be explored for its potential to inhibit tumor growth or induce apoptosis in cancer cells, contributing to the development of new chemotherapeutic agents.
Propriétés
IUPAC Name |
2-(1-benzyl-5-phenylmethoxyindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c25-24(28)23(27)21-15-26(14-17-7-3-1-4-8-17)22-12-11-19(13-20(21)22)29-16-18-9-5-2-6-10-18/h1-13,15H,14,16H2,(H2,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBMGUSXZUSCEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibenzyl-5-hydroxy-indole-3-glyoxylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)
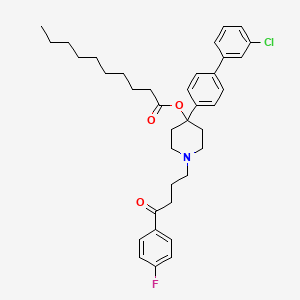

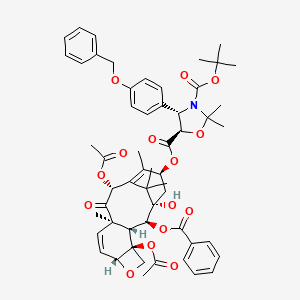

![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)

![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)
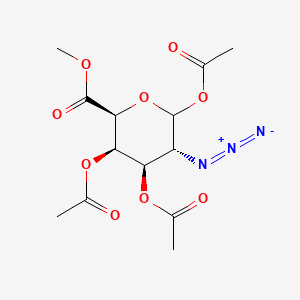


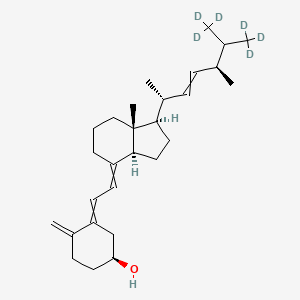
![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)
![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)